N4-cyclohexyl-N4-ethyl-5-nitropyrimidine-4,6-diamine

Description

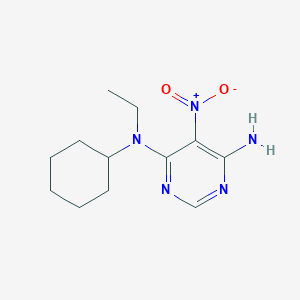

N4-Cyclohexyl-N4-ethyl-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by a nitro group at position 5 and two amine substituents at positions 4 and 6. The N4 position is uniquely substituted with both cyclohexyl (C6H11) and ethyl (C2H5) groups, forming a tertiary amine, while the N6 position retains a primary amine (-NH2).

Properties

IUPAC Name |

4-N-cyclohexyl-4-N-ethyl-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2/c1-2-16(9-6-4-3-5-7-9)12-10(17(18)19)11(13)14-8-15-12/h8-9H,2-7H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTSTKXUTYFMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclohexyl-N4-ethyl-5-nitropyrimidine-4,6-diamine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Substitution Reactions: The cyclohexyl and ethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N4-cyclohexyl-N4-ethyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

Substitution: The cyclohexyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N4-cyclohexyl-N4-ethyl-5-aminopyrimidine-4,6-diamine, while substitution reactions can introduce various functional groups at the cyclohexyl or ethyl positions.

Scientific Research Applications

Anticancer Activity

N4-cyclohexyl-N4-ethyl-5-nitropyrimidine-4,6-diamine has been investigated for its role as an anticancer agent. The compound is believed to interfere with cellular proliferation pathways, making it a candidate for treating various cancers. Studies have shown that similar compounds can inhibit serine/threonine kinases involved in cell cycle regulation and apoptosis, suggesting that this compound may exhibit comparable activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. The nitro group can undergo reduction in biological systems to form reactive intermediates that may disrupt nucleic acid synthesis or enzyme function in pathogens, leading to potential therapeutic applications against bacterial and fungal infections .

Inflammatory Diseases

Research indicates that compounds related to this compound may have utility in treating inflammatory conditions such as rheumatoid arthritis and psoriasis. The mechanism involves modulation of immune responses and inhibition of inflammatory mediators .

Case Study 1: Anticancer Efficacy

A study investigating the effects of similar nitropyrimidines on cancer cell lines demonstrated that these compounds could significantly reduce cell viability in vitro. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways .

Case Study 2: Antimicrobial Activity

In vitro tests showed that derivatives of this compound exhibited potent activity against several strains of bacteria, including resistant strains. The study highlighted the importance of structural modifications in enhancing bioactivity against pathogens .

Mechanism of Action

The mechanism of action of N4-cyclohexyl-N4-ethyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations :

- Substituent Size and Solubility: The cyclohexyl-ethyl combination in the target compound introduces significant steric bulk, likely reducing solubility in polar solvents compared to smaller alkyl groups (e.g., sec-butyl in ).

- Electronic Effects : The nitro group at C5 is electron-withdrawing, common across all analogs. However, substituents at N4 modulate electronic density; aryl groups (e.g., in ) may delocalize electron density differently compared to alkyl or cycloalkyl groups.

Physicochemical Properties

- Molecular Weight and Polarity : The target compound’s inferred molecular weight (~278.31) places it between the smaller sec-butyl analog (211.22) and the bulkier diphenyl derivative (307.31). Its cyclohexyl-ethyl substituents may enhance lipophilicity compared to aryl analogs.

Biological Activity

N4-cyclohexyl-N4-ethyl-5-nitropyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N5O2. Its structure features a pyrimidine ring substituted with cyclohexyl and ethyl groups, along with a nitro group at the 5-position. The arrangement of these substituents plays a critical role in determining the compound's reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Kinase Inhibition : Similar compounds have shown inhibitory effects on various protein kinases involved in cancer cell signaling pathways. The presence of electron-withdrawing groups, such as the nitro group, can enhance the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack by cellular targets.

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer effects by interacting with specific kinases that regulate cellular growth and proliferation. The modification of the pyrimidine scaffold can significantly alter pharmacological profiles, suggesting that structural variations can lead to enhanced therapeutic efficacy .

- Antimicrobial and Anti-inflammatory Effects : There is potential for this compound to exhibit additional biological properties beyond anticancer activity, including antimicrobial and anti-inflammatory effects, although these require further investigation.

Case Studies

- In Vitro Studies : Several studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, a study demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as an effective anticancer agent .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications on the pyrimidine core significantly affect biological activity. For example, substituents at different positions can either enhance or diminish the compound's potency against specific targets .

- Comparative Analysis : A comparison with structurally similar compounds highlighted distinct biological profiles based on substituent variations. This emphasizes the importance of chemical structure in determining activity levels across different biological contexts.

Data Tables

| Compound Name | Structure Features | Biological Activity | Notable Differences |

|---|---|---|---|

| This compound | Cyclohexyl and ethyl substituents | Anticancer activity | Unique substitution pattern enhances selectivity |

| N4-(3-chloro-4-fluorophenyl)-N6-(1-methylpiperidinyl)pyrimido[5,4-d]pyrimidine-4,6-diamine | Halogenated phenyl and piperidine groups | Targeting specific kinases | Halogen effects on reactivity |

| 2-amino-5-nitropyrimidin-4(3H)-one | Basic pyrimidinone structure | Antimicrobial properties | Lacks alkyl substitution affecting solubility |

Q & A

Q. What synthetic methodologies are effective for preparing N4-cyclohexyl-N4-ethyl-5-nitropyrimidine-4,6-diamine and its analogs?

The synthesis of 5-nitropyrimidine-4,6-diamine derivatives typically involves nucleophilic substitution at the 4- and 6-positions of the pyrimidine core. For example, N4,N6-diethyl-5-nitropyrimidine-4,6-diamine (5k) was synthesized in 89% yield via aminolysis with ethylamine, while bulkier substituents (e.g., isobutyl) required modified conditions to achieve 83% yield . Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side reactions.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water) is critical for isolating pure solids.

Q. How can researchers optimize reaction yields for sterically hindered substituents in 5-nitropyrimidine-4,6-diamine derivatives?

Steric hindrance from bulky groups (e.g., cyclohexyl) reduces yields due to slower kinetics. Strategies include:

- Extended reaction times : For N4,N6-bis(4-bromophenethyl)-5-nitropyrimidine-4,6-diamine (5h), a 30% yield was achieved by prolonging the reaction to 48 hours .

- Catalytic additives : Lewis acids (e.g., ZnCl₂) may accelerate substitution.

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency for hindered systems.

Q. What analytical techniques are recommended for characterizing 5-nitropyrimidine-4,6-diamine derivatives?

- 1H/13C NMR : Resolves substituent patterns (e.g., ethyl vs. cyclohexyl groups) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ for C12H21N5O2 at 275.17 g/mol).

- Melting point analysis : Critical for purity assessment; derivatives like N4,N6-bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) melt sharply at 159–161°C .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexyl vs. aryl groups) influence the biological activity of 5-nitropyrimidine-4,6-diamine derivatives?

Substituents modulate target binding and pharmacokinetics. For example:

- N,N’-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS39783) : Acts as a GABA-B receptor enhancer, with cyclopentyl groups enhancing lipophilicity and blood-brain barrier penetration .

- Aryl substituents : Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5j) may improve stability but reduce solubility .

Q. What computational tools are suitable for predicting reaction pathways and solvent effects in pyrimidine derivative synthesis?

Q. How can researchers resolve contradictions in reported biological activities of structurally similar 5-nitropyrimidine-4,6-diamine derivatives?

- SAR studies : Systematically vary substituents (e.g., alkyl vs. aryl) and assess activity. For instance, JAK3 inhibitors require precise positioning of pyrimidine-4,6-diamine scaffolds for kinase domain interaction .

- Docking simulations : Compare binding poses of active vs. inactive analogs (e.g., using AutoDock Vina) to identify critical interactions.

Q. What are the stability considerations for storing 5-nitropyrimidine-4,6-diamine derivatives under experimental conditions?

- Light sensitivity : Derivatives degrade under UV exposure; store in amber vials at 2–8°C .

- Moisture control : Hygroscopic compounds (e.g., 4,6-diamino-5-nitropyrimidine) require desiccants .

- Inert atmosphere : Use argon or nitrogen to prevent oxidation during long-term storage .

Methodological Recommendations

- Purification : Use flash chromatography with silica gel (230–400 mesh) and gradient elution (hexane/ethyl acetate).

- Theoretical modeling : Validate computational predictions with kinetic experiments (e.g., Arrhenius plots).

- Biological assays : Prioritize derivatives with logP < 3.5 for improved aqueous solubility in in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.